molecular formula C10H12N6O B11075047 N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide

N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide

Cat. No.: B11075047
M. Wt: 232.24 g/mol
InChI Key: PJFXRMSAIOBIQA-UHFFFAOYSA-N
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Description

N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a tetrazole ring, and a propanamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE typically involves the reaction of 3-pyridylmethylamine with 5-(chloromethyl)-2H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE is unique due to the presence of both the pyridine and tetrazole rings, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H12N6O

Molecular Weight

232.24 g/mol

IUPAC Name

N-[(5-pyridin-3-yltetrazol-2-yl)methyl]propanamide

InChI

InChI=1S/C10H12N6O/c1-2-9(17)12-7-16-14-10(13-15-16)8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,17)

InChI Key

PJFXRMSAIOBIQA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCN1N=C(N=N1)C2=CN=CC=C2

Origin of Product

United States

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